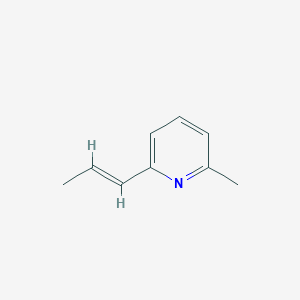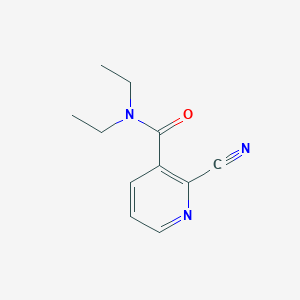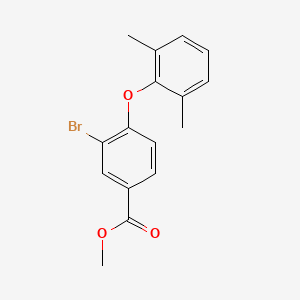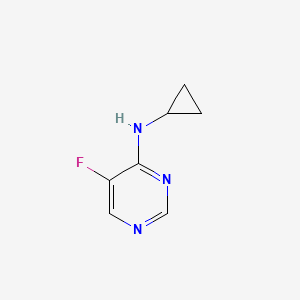
3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C17H23N3O2S. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves multiple steps. One common method includes the reaction of pyrrolidine with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with 3-(3-cyano-pyridin-2-ylsulfanyl)methyl chloride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields .
Analyse Chemischer Reaktionen
3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
- 4-(3-Cyano-pyridin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 1-[(3-cyano-pyridin-2-yl)methyl]-3-methyl-7-(2-butynyl)-1H-pyrrolo[2,3-b]pyridine
Compared to these compounds, 3-(3-Cyano-pyridin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has unique structural features that may confer different reactivity and biological activity .
Eigenschaften
Molekularformel |
C16H21N3O2S |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
tert-butyl 3-[(3-cyanopyridin-2-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2S/c1-16(2,3)21-15(20)19-8-6-12(10-19)11-22-14-13(9-17)5-4-7-18-14/h4-5,7,12H,6,8,10-11H2,1-3H3 |
InChI-Schlüssel |
UENNACIZDHGYRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=C(C=CC=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13969193.png)
![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)

![N-[2-[p-Chlorophenylthio]ethyl]-2,4-dihydroxy-3,3-dimethylvaleramide](/img/structure/B13969220.png)
![Dibenzo[a,c]naphthacene](/img/structure/B13969222.png)



![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)

